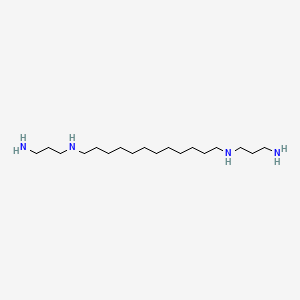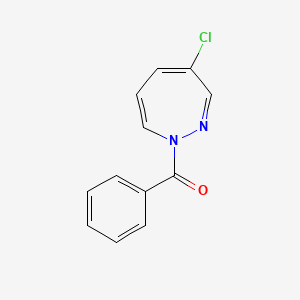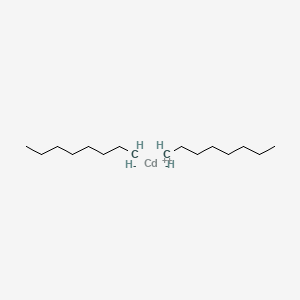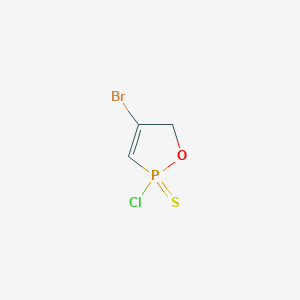
1,12-Dodecanediamine, N,N'-bis(3-aminopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)-: is a polyamine compound with the molecular formula C18H42N4. It is a derivative of dodecanediamine, featuring additional aminopropyl groups. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- can be synthesized through the reaction of 1,12-dodecanediamine with 3-chloropropylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of polymers and other advanced materials.
Biology: In biological research, this compound is utilized for its ability to interact with nucleic acids and proteins. It is often employed in the study of cellular processes and molecular interactions.
Medicine: The compound has potential applications in drug development and delivery. Its polyamine structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: Industrially, 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the formulation of high-performance materials.
Wirkmechanismus
The mechanism of action of 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- involves its interaction with molecular targets such as nucleic acids and proteins. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. It may also act as a free radical scavenger, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Spermine: A polyamine with a similar structure but different biological functions.
Spermidine: Another polyamine with distinct roles in cellular metabolism.
1,4-Diaminobutane: A shorter-chain polyamine with different chemical properties.
Uniqueness: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is unique due to its longer carbon chain and additional aminopropyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with nucleic acids and proteins sets it apart from other polyamines.
Eigenschaften
CAS-Nummer |
63320-90-1 |
|---|---|
Molekularformel |
C18H42N4 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
N,N'-bis(3-aminopropyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C18H42N4/c19-13-11-17-21-15-9-7-5-3-1-2-4-6-8-10-16-22-18-12-14-20/h21-22H,1-20H2 |
InChI-Schlüssel |
MVCCPAUHFCORPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCNCCCN)CCCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)

![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)




![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)





